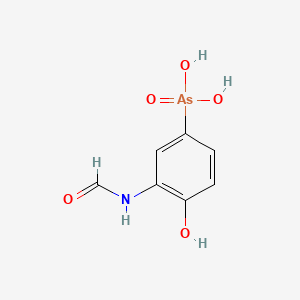
Aluminum pyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum pyrophosphate is a chemical compound with the formula Al2P2O7. It is a white, crystalline powder that is insoluble in water but soluble in acids. This compound is known for its unique properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum pyrophosphate can be synthesized through several methods. One common method involves the reaction of aluminum sulfate with sodium pyrophosphate under controlled conditions. The reaction typically occurs in an aqueous solution, followed by filtration and drying to obtain the crystalline product.
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of aluminum oxide and phosphoric acid. This process involves high temperatures and controlled atmospheres to ensure the formation of the desired compound. The resulting product is then cooled and ground into a fine powder for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Aluminum pyrophosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum phosphate.
Reduction: Under certain conditions, it can be reduced to aluminum and phosphorus compounds.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are commonly used.
Substitution: Metal salts such as calcium chloride or magnesium sulfate can be used in substitution reactions.
Major Products Formed:
Oxidation: Aluminum phosphate (AlPO4)
Reduction: Aluminum metal and phosphorus compounds
Substitution: Various metal pyrophosphates
Aplicaciones Científicas De Investigación
Aluminum pyrophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a component in certain biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of ceramics, glass, and as a flame retardant in polymers.
Mecanismo De Acción
The mechanism of action of aluminum pyrophosphate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. This compound can also form complexes with metal ions, affecting their bioavailability and reactivity. The pathways involved in its action include:
Protein Binding: Alters enzyme activity and protein function.
Metal Ion Complexation: Affects metal ion transport and availability.
Comparación Con Compuestos Similares
Aluminum Phosphate (AlPO4): Similar in composition but differs in structure and properties.
Sodium Pyrophosphate (Na4P2O7): Shares the pyrophosphate group but has different metal ions.
Calcium Pyrophosphate (Ca2P2O7): Another pyrophosphate compound with distinct properties.
Uniqueness: Aluminum pyrophosphate is unique due to its specific combination of aluminum and pyrophosphate ions, which gives it distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical processes make it valuable in both scientific research and industrial applications.
Propiedades
Fórmula molecular |
Al4O21P6 |
|---|---|
Peso molecular |
629.76 g/mol |
Nombre IUPAC |
3-[[2-[[4-[(1,3-dioxo-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptan-3-yl)oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-2-yl]oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-4-yl]oxy]-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptane 1,3-dioxide |
InChI |
InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |
Clave InChI |
XGFPOHQJFNFBKA-UHFFFAOYSA-B |
SMILES canónico |
O=P12O[Al](O1)OP(=O)(O2)O[Al]3OP(=O)(O3)OP4(=O)O[Al](O4)OP5(=O)O[Al]6OP(=O)(O6)O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


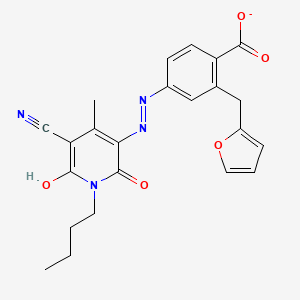
![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)

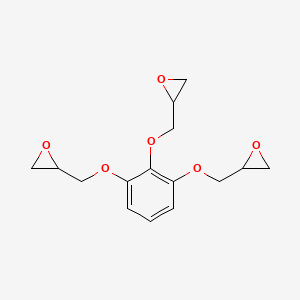
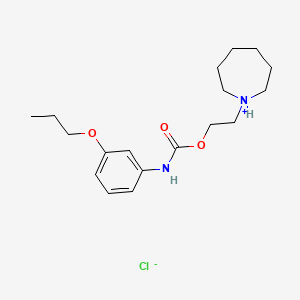
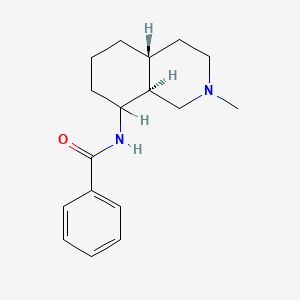
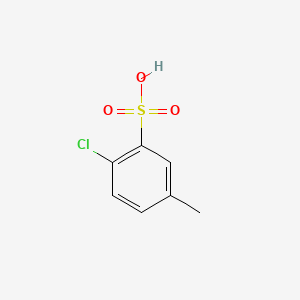
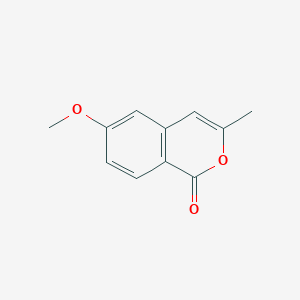
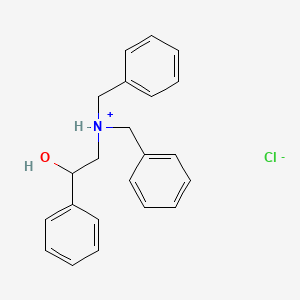

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
